4-(Difluoromethyl)pyridin-2-ol hydrochloride
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Overview
Description
4-(Difluoromethyl)pyridin-2-ol hydrochloride is a chemical compound that features a pyridine ring substituted with a difluoromethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)pyridin-2-ol hydrochloride typically involves the introduction of a difluoromethyl group to a pyridine ring. One common method is the difluoromethylation of pyridin-2-ol using difluoromethylation reagents. This process can be carried out under various conditions, often involving the use of metal catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)pyridin-2-ol hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the difluoromethyl group or to modify the pyridine ring.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups to the pyridine ring .
Scientific Research Applications
4-(Difluoromethyl)pyridin-2-ol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)pyridin-2-ol hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)pyridin-4-ol: Similar structure but different substitution pattern.
Trifluoromethylpyridines: Contain a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
Uniqueness
4-(Difluoromethyl)pyridin-2-ol hydrochloride is unique due to the presence of both a difluoromethyl group and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable in various applications .
Properties
Molecular Formula |
C6H6ClF2NO |
---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
4-(difluoromethyl)-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-6(8)4-1-2-9-5(10)3-4;/h1-3,6H,(H,9,10);1H |
InChI Key |
LURBFLDXCHTVIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C=C1C(F)F.Cl |
Origin of Product |
United States |
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